molecular formula C10H11NO4 B11108192 2-[(2-Carboxyethyl)amino]benzoic acid CAS No. 4395-58-8

2-[(2-Carboxyethyl)amino]benzoic acid

Cat. No.: B11108192
CAS No.: 4395-58-8
M. Wt: 209.20 g/mol
InChI Key: IMRIVMODOMQPRR-UHFFFAOYSA-N
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Description

2-[(2-Carboxyethyl)amino]benzoic acid is a benzoic acid derivative engineered with a flexible carboxyethylamino side chain. This structure incorporates rigid aromatic and flexible aliphatic carboxyl functional groups, making it a valuable building block in coordination chemistry and materials science for constructing metal-organic complexes with potential luminescent and sensor properties . In pharmaceutical research, as a derivative of benzoic acid, it shares a foundational scaffold with a wide range of biologically active compounds and established drugs . Benzoic acid derivatives are extensively utilized for their antimicrobial and antifungal properties and serve as key intermediates in synthesizing more complex Active Pharmaceutical Ingredients (APIs), such as benzoyl peroxide . The compound's structure makes it a prime candidate for the synthesis of Schiff base ligands, which are biologically favored platforms created by condensing primary amines with aldehydes or ketones . These ligands and their resulting metal complexes have demonstrated significant pharmaceutical potential, including anticancer, antibacterial, antifungal, and antiviral activities . Furthermore, its structural similarity to para-aminobenzoic acid (PABA) suggests potential as a building block for developing novel molecules with diverse therapeutic applications . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4395-58-8

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-(2-carboxyethylamino)benzoic acid

InChI

InChI=1S/C10H11NO4/c12-9(13)5-6-11-8-4-2-1-3-7(8)10(14)15/h1-4,11H,5-6H2,(H,12,13)(H,14,15)

InChI Key

IMRIVMODOMQPRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCCC(=O)O

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 2 2 Carboxyethyl Amino Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-[(2-Carboxyethyl)amino]benzoic acid, the ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethyl chain, the amine proton, and the carboxylic acid protons.

The aromatic region would likely display a complex splitting pattern due to the disubstituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. Based on data from similar compounds like 2-aminobenzoic acid, the aromatic protons are expected to resonate in the range of δ 6.5-8.0 ppm.

The ethyl group protons would appear as two distinct multiplets. The methylene (B1212753) group adjacent to the nitrogen atom (-NH-CH₂-) would likely be found further downfield compared to the methylene group adjacent to the carboxyl group (-CH₂-COOH) due to the deshielding effect of the nitrogen. These are expected to appear as triplets if coupled to each other.

The amine (N-H) proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. The carboxylic acid protons (-COOH) are typically observed as broad singlets at a significantly downfield chemical shift, often above δ 10 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₄) 6.5 - 8.0 Multiplet
Methylene (-NH-CH₂-) ~3.5 Triplet
Methylene (-CH₂-COOH) ~2.7 Triplet
Amine (-NH-) Variable Broad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum.

The carbonyl carbons of the two carboxylic acid groups are expected to appear at the most downfield region of the spectrum, typically between δ 165-180 ppm. The aromatic carbons would resonate in the range of δ 110-150 ppm. The carbon atom attached to the amino group (C-N) and the carbon atom attached to the carboxylic acid group (C-COOH) on the benzene ring would have distinct chemical shifts due to the different electronic effects of these substituents.

The methylene carbons of the ethyl chain would be observed in the aliphatic region of the spectrum, generally between δ 30-50 ppm. The carbon adjacent to the nitrogen would be expected at a slightly more downfield position than the one adjacent to the carbonyl group.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carboxylic Acid (Ar-COOH) 168 - 175
Carboxylic Acid (-CH₂-COOH) 170 - 180
Aromatic (C-N) 145 - 155
Aromatic (C-COOH) 110 - 120
Aromatic (C-H) 115 - 135
Methylene (-NH-CH₂-) 40 - 50

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are powerful for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid groups, which often overlaps with the N-H stretching of the secondary amine.

A strong, sharp absorption peak around 1700 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid carbonyl group. The N-H bending vibration of the secondary amine would likely appear around 1500-1600 cm⁻¹. The aromatic ring would show C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H bending vibrations as a series of peaks in the fingerprint region (below 1000 cm⁻¹).

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (broad)
Secondary Amine N-H Stretch 3300 - 3500
Carboxylic Acid C=O Stretch 1680 - 1720
Aromatic Ring C=C Stretch 1450 - 1600
Secondary Amine N-H Bend 1500 - 1600
Carboxylic Acid C-O Stretch 1210 - 1320

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule, which is useful for analyzing conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl groups. The benzene ring substituted with both an amino group (an auxochrome) and a carboxyl group (a chromophore) will exhibit characteristic absorption maxima.

For comparison, 2-aminobenzoic acid typically shows two main absorption bands, one around 250-260 nm and another at a shorter wavelength below 240 nm. It is anticipated that this compound will have a similar UV-Vis profile, with the exact position of the absorption maxima (λmax) being influenced by the solvent polarity. The presence of the (2-carboxyethyl)amino substituent is not expected to dramatically shift the main absorption bands compared to the parent 2-aminobenzoic acid.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Electronic Transition Predicted λmax (nm)
π → π* ~250 - 270

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound (C₁₀H₁₁NO₄), the molecular weight is 209.20 g/mol . nih.gov In mass spectrometry, this compound is expected to produce a molecular ion peak ([M]⁺) corresponding to this mass.

The fragmentation of this compound would be influenced by its functional groups: two carboxylic acid groups, a secondary amine, and a substituted benzene ring. The presence of two carboxylic acid groups makes characteristic losses of hydroxyl radicals (•OH, mass = 17) and carboxyl groups (•COOH, mass = 45) highly probable. libretexts.org Alpha-cleavage adjacent to the amine group and cleavage of the bond between the ethyl group and the nitrogen are also anticipated fragmentation pathways. libretexts.org The stability of the aromatic ring would likely result in prominent peaks corresponding to the charged benzene derivative.

The expected fragmentation can be summarized as follows:

Molecular Ion Peak ([M]⁺): The intact molecule minus one electron, with an m/z (mass-to-charge ratio) of 209.

Loss of a Hydroxyl Group ([M-OH]⁺): Fragmentation leading to a peak at m/z 192.

Loss of a Carboxyl Group ([M-COOH]⁺): Fragmentation resulting in a peak at m/z 164.

Cleavage of the N-C₂H₄COOH bond: This could lead to fragments corresponding to the anthranilic acid moiety or the propanoic acid side chain.

A summary of potential key fragments is presented in the table below.

m/z Value Proposed Fragment Ion Formula of Lost Neutral Fragment
209[C₁₀H₁₁NO₄]⁺ (Molecular Ion)-
192[C₁₀H₁₀NO₃]⁺•OH
164[C₉H₁₀NO₂]⁺•COOH
136[C₇H₆NO₂]⁺ (Ionized Anthranilic Acid)C₃H₅O₂
118[C₇H₄O₂]⁺C₃H₇NO₂

This table represents predicted fragmentation patterns based on the chemical structure and common fragmentation rules for the functional groups present. Actual experimental data may vary.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions that define the crystal packing.

While specific crystallographic data for this compound was not found in the searched resources, a detailed analysis of its isomer, 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate , offers valuable insight into the likely structural characteristics. nih.gov The study of this related compound reveals how the functional groups direct the solid-state architecture.

In the crystal structure of 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate, the organic molecules are linked into zigzag chains through pairs of O—H⋯O hydrogen bonds involving both carboxyl groups. nih.gov These chains are further cross-linked by water molecules via N—H⋯O and O—H⋯O hydrogen bonds, forming extensive two-dimensional sheets. nih.gov The carboxyl group attached to the benzene ring is nearly coplanar with it, showing only a slight twist. nih.gov

Key crystallographic data for 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate is detailed in the table below. nih.gov

Parameter Value
Chemical Formula C₁₀H₁₁NO₄·H₂O
Molecular Weight 227.21 g/mol
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 4.9387 (19) Å, b = 19.700 (7) Å, c = 21.616 (8) Å
Unit Cell Volume 2103.1 (14) ų
Molecules per Unit Cell (Z) 8
Key Hydrogen Bonds O—H⋯O, N—H⋯O

The data presented is for the isomer 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate and serves as an illustrative example of the solid-state packing for this class of compounds. nih.gov

Computational and Theoretical Investigations of 2 2 Carboxyethyl Amino Benzoic Acid

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) by finding the minimum energy state on the potential energy surface. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently paired with basis sets like 6-311++G(d,p) to provide reliable geometric and electronic data for organic molecules. researchgate.neticm.edu.pl

For a molecule like 2-[(2-carboxyethyl)amino]benzoic acid, a DFT optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's shape and steric interactions. As an illustrative example, theoretical calculations have been performed on the parent molecule, 2-aminobenzoic acid, to determine its optimized geometry. The results show a strong correlation with experimental data obtained from X-ray diffraction. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for 2-Aminobenzoic Acid (Anthranilic Acid) using DFT/B3LYP (Illustrative data based on the parent compound)

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.40 Å
C-O (carbonyl)1.21 Å
C-O (hydroxyl)1.35 Å
C-N1.38 Å
Bond AngleC2-C1-C6120.5°
O=C-O123.0°
Dihedral AngleC2-C1-C(O)OH~180°

Note: Data is representative of computational studies on 2-aminobenzoic acid and serves to illustrate the type of information obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Characterization

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons, while the LUMO's energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and more reactive.

For derivatives of anthranilic acid, the HOMO is typically localized over the electron-rich aromatic ring and the amino group, while the LUMO is often distributed over the electron-withdrawing carboxylic acid group. icm.edu.pldergipark.org.tr This distribution dictates how the molecule will interact with electrophiles and nucleophiles.

Table 2: Frontier Molecular Orbital Energies for 2-Aminobenzoic Acid (Anthranilic Acid) (Illustrative data based on the parent compound)

ParameterEnergy (eV)
EHOMO-6.2 eV
ELUMO-0.9 eV
Energy Gap (ΔE)5.3 eV

Note: Values are representative and depend on the specific level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface, providing a guide to its electrophilic and nucleophilic regions. The map is color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. In this compound, these would be centered on the oxygen atoms of the carboxyl groups.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack. The hydrogen atoms of the carboxylic acid and amino groups are typically the most positive regions.

Green/Yellow: Regions of intermediate or near-zero potential. The aromatic ring often falls into this category.

MEP analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how a molecule will be recognized by a biological receptor. researchgate.net For the aminobenzoic acid framework, the MEP map clearly distinguishes the nucleophilic oxygen centers from the electrophilic acidic protons. researchgate.netresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for investigating reaction pathways and transition states that are often difficult to observe experimentally. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. This allows chemists to determine the feasibility of a reaction, predict the major products, and understand the factors controlling the reaction rate.

For a molecule like this compound, computational studies could elucidate mechanisms such as its synthesis, cyclization reactions, or polymerization. For example, DFT calculations have been used to study the oxidative polymerization mechanism of anthranilic acid, showing how radical cations are formed and subsequently couple to form polymer chains. jacs-dz.org Such studies can clarify whether a reaction proceeds through a stepwise or concerted mechanism and identify the rate-determining step by locating the transition state with the highest energy barrier.

Prediction of Spectroscopic Parameters and Conformational Preferences

DFT and other ab initio methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra often show excellent agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of complex vibrational modes. researchgate.netresearchgate.net For instance, the characteristic C=O stretching frequency of the carboxylic acid and the N-H stretching of the secondary amine in this compound could be precisely calculated.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict 1H and 13C NMR chemical shifts. dergipark.org.tr Theoretical shifts are typically calculated relative to a standard (e.g., tetramethylsilane) and can be correlated with experimental values to confirm structural assignments.

Conformational Preferences: Molecules with rotatable bonds, like the ethylamino side chain in this compound, can exist in multiple conformations. Computational methods can be used to perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. This analysis reveals the relative energies of different conformers (e.g., staggered vs. eclipsed) and identifies the most stable, lowest-energy conformation. dergipark.org.tr

Chemical Reactivity and Mechanistic Studies of 2 2 Carboxyethyl Amino Benzoic Acid

Intramolecular Cyclization and Ring-Forming Reactions

The bifunctional nature of 2-[(2-carboxyethyl)amino]benzoic acid, possessing both nucleophilic (amine) and electrophilic (carboxylic acid) centers, makes it a prime candidate for intramolecular cyclization reactions. Such reactions are fundamental in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules. The proximity of the reactive groups within the molecule can facilitate ring closure under appropriate conditions.

One of the most probable cyclization pathways for this compound is the formation of a lactam, a cyclic amide. nih.gov Depending on which carboxylic acid group participates in the cyclization with the secondary amine, different ring sizes can be envisioned. The formation of a six-membered ring would lead to a derivative of a dihydro-quinolinedione. The propensity for such cyclizations is influenced by factors such as the stability of the resulting ring system (with five- and six-membered rings being generally favored), the reaction conditions (e.g., temperature, catalysts), and the presence of activating agents for the carboxylic acid functionality. organic-chemistry.org

Studies on analogous N-aryl-β-alanines have demonstrated their utility as precursors for various heterocyclic systems. For instance, the reaction of N-aryl-β-alanines with urea (B33335) or thiocyanate (B1210189) in an acidic medium can yield 1-aryl-5,6-dihydrouracils or their 2-thio analogs. researchgate.net This proceeds through the formation of an intermediate N-aryl-N-carbamoyl-β-alanine, which then undergoes cyclization. researchgate.net While not a direct intramolecular cyclization of the starting amino acid, it highlights the potential of the N-aryl-β-alanine scaffold, present in this compound, to participate in ring-forming reactions.

The table below summarizes various cyclization reactions observed in compounds structurally related to this compound, illustrating potential reaction pathways.

Precursor TypeReagents/ConditionsProductReference(s)
N-Aryl-β-alaninesUrea or alkali metal thiocyanates in acidic medium1-Aryl-5,6-dihydrouracils or 2-thio analogs researchgate.netnih.gov
Amino acidsHeatLactams (cyclic amides) nih.gov
N-Aryl amidesBase3-Amino oxindoles
Amino acid-tethered 1,6-enynonesSulfonyl hydrazides, NIS, H2O2Functionalized succinimide (B58015) derivatives researchgate.net

Reactions Involving Carboxyl and Amine Functionalities

The carboxyl and amine groups in this compound are the primary sites for a variety of chemical reactions, typical of these functional groups. The two carboxylic acid groups can undergo esterification, amidation, and reduction to the corresponding alcohols. The secondary amine is nucleophilic and can be acylated, alkylated, and can participate in condensation reactions.

The presence of both acidic (carboxyl) and basic (amine) groups means that the molecule can exist in different ionization states depending on the pH of the environment. This can influence its reactivity and physical properties. Intramolecular hydrogen bonding between the functional groups is also possible and can affect the molecule's conformation and reactivity. nih.govijpsjournal.com

A significant aspect of the reactivity of anthranilic acid and its derivatives is their ability to form coordination complexes with a wide range of metal ions. researchgate.net The carboxylate and amino groups can act as ligands, chelating to a metal center. This property is exploited in the synthesis of metal-organic frameworks and complexes with potential catalytic or biological activities. The N-substituted nature of this compound can influence the coordination geometry and stability of the resulting metal complexes.

The following table provides examples of reactions involving the carboxyl and amine functionalities in related anthranilic acid and N-aryl-β-alanine derivatives.

Functional GroupReaction TypeReagentsProductReference(s)
CarboxylEsterificationAlcohol, Acid catalystEster
CarboxylAmidationAmine, Coupling agentAmide nih.gov
AmineAcylationAcyl chloride, BaseN-Acyl derivative
Amine & CarboxylMetal ComplexationMetal saltsMetal-amino acid complex researchgate.net

Investigation of Catalytic Transformations Relevant to Benzoic Acid Derivatives

Derivatives of benzoic acid and anthranilic acid can participate in various catalytic transformations, often involving the aromatic ring or the functional groups. For instance, the aromatic ring can be subjected to catalytic hydrogenation, leading to the corresponding cyclohexyl derivative. The conditions for such reactions, including the choice of catalyst (e.g., palladium, platinum, nickel) and reaction parameters (temperature, pressure), would influence the outcome and selectivity.

While specific catalytic studies on this compound are not extensively documented, the reactivity of related compounds provides insights into its potential catalytic transformations. For example, nickel-catalyzed hydrogenation has been shown to be effective for a range of organic compounds, including those with aromatic rings and various functional groups. wikipedia.org

The table below lists some catalytic transformations that are relevant to the structural motifs present in this compound.

Reaction TypeSubstrate TypeCatalystProductReference(s)
HydrogenationAromatic compoundsNickel on Carbon (Ni/C)Saturated cyclic compounds wikipedia.org
C-H FunctionalizationAmino acid derivativesVarious transition metalsFunctionalized amino acids
Cross-coupling reactionsAryl halidesPalladium complexesBiaryl compounds

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of the chemical reactions of this compound, particularly its intramolecular cyclization, are crucial for understanding the feasibility and rate of these processes. The formation of a lactam, for instance, is an equilibrium process, and the position of the equilibrium is determined by the change in Gibbs free energy (ΔG).

The thermodynamics of lactam formation are influenced by several factors, including the ring size of the resulting lactam, the presence of substituents, and the solvent. The formation of five- and six-membered rings is generally thermodynamically favored due to minimal ring strain. Intramolecular hydrogen bonding can also play a role in stabilizing the transition state of the cyclization reaction, thereby affecting the reaction rate.

Kinetic studies of lactam formation from related amino acids can provide a framework for understanding the cyclization of this compound. The rate of cyclization is dependent on the activation energy of the reaction, which can be influenced by the use of catalysts or activating agents that make the carboxyl group more electrophilic. While specific kinetic data for the target molecule is scarce, the principles of physical organic chemistry allow for predictions of its reactivity based on its structure. For example, the contra-thermodynamic halolactonization of lactam-tethered 5-aryl-4(E)-pentenoic acids highlights how reaction conditions can override the natural thermodynamic preference for a particular ring size. drugbank.com

The following table outlines key factors that influence the kinetics and thermodynamics of intramolecular cyclization reactions.

FactorInfluence on Kinetics (Rate)Influence on Thermodynamics (Equilibrium)
Ring SizeTransition state stability affects activation energy.Stability of the resulting ring (e.g., 5- and 6-membered rings are favored).
SubstituentsSteric and electronic effects can alter the nucleophilicity of the amine and electrophilicity of the carboxyl group.Can affect the stability of the product.
SolventCan stabilize or destabilize the transition state and reactants/products.Can shift the equilibrium position.
CatalystsLower the activation energy of the reaction.Do not affect the position of the equilibrium.
Intramolecular H-bondingCan stabilize the transition state, leading to rate enhancement.Can stabilize the product, favoring cyclization.

Studies on Covalent Adduct Formation and Interference Mechanisms

Anthranilic acid derivatives, particularly the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid, are known to exert their biological effects through specific molecular interactions. drugs.comnih.govpharmacy180.com The mechanism of action for these compounds typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. drugs.comnih.gov This inhibition is a form of interference with a biological pathway and can involve the formation of non-covalent or, in some cases, covalent adducts with the enzyme.

The structure of this compound shares the N-phenylanthranilic acid core with the fenamates, suggesting that it could potentially interact with similar biological targets. The study of such interactions is crucial for understanding the potential biological activity and toxicological profile of the compound. Covalent adduct formation implies the formation of a stable chemical bond between the molecule and its biological target, which can lead to irreversible inhibition or modification of the target's function.

The table below summarizes the interference mechanisms of some anthranilic acid derivatives.

Compound ClassTargetMechanism of InterferenceConsequenceReference(s)
Fenamates (e.g., Mefenamic acid)Cyclooxygenase (COX-1 and COX-2)Inhibition of enzyme activityReduced prostaglandin (B15479496) synthesis, leading to anti-inflammatory and analgesic effects drugs.comnih.govpharmacy180.comnih.gov
Anthranilic acid derivativesHepatitis C virus NS5B polymeraseInhibition of viral replicationAntiviral activity
Anthranilic acid derivativesα-GlucosidaseInhibition of enzyme activityPotential for diabetes management
Benzoic acid derivativesN-methyltransferase, Glutamate-cysteine ligase, Glutathione S-transferasePerturbation of enzyme activityAlteration of amino acid and thiol compound signatures

Coordination Chemistry and Ligand Design Incorporating 2 2 Carboxyethyl Amino Benzoic Acid

Exploration of 2-[(2-Carboxyethyl)amino]benzoic Acid as a Multidentate Ligand

This compound is a flexible aromatic amino acid derivative possessing three potential donor sites for coordination with metal ions: the nitrogen atom of the secondary amine group and the oxygen atoms from the two carboxylate groups. This arrangement allows it to function as a multidentate ligand, capable of binding to a metal center through multiple atoms simultaneously. The presence of both a flexible ethyl chain and a more rigid phenyl ring imparts a degree of conformational adaptability to the ligand, enabling it to accommodate the preferred coordination geometries of various metal ions.

The denticity of the ligand, which is the number of donor groups that bind to the central metal atom, can vary depending on the reaction conditions, the nature of the metal ion, and the pH of the medium. The carboxyl groups can coordinate in several modes, including monodentate, bidentate chelating, and bidentate bridging, further contributing to the structural diversity of the resulting metal complexes. The ability to form stable chelate rings with metal ions is a key feature of this ligand, enhancing the thermodynamic stability of the resulting complexes.

Synthesis and Characterization of Metal-Organic Complexes and Coordination Polymers

The synthesis of metal-organic complexes and coordination polymers involving this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent system. Common synthetic methods include slow evaporation of the solvent, hydrothermal or solvothermal techniques, and diffusion methods. The choice of method can significantly influence the dimensionality and topology of the final product.

The characterization of these compounds is crucial to understanding their structure and properties. Standard analytical techniques employed include:

Powder X-ray diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material.

Infrared (IR) spectroscopy: Provides information about the coordination of the carboxylate groups to the metal ion. A shift in the characteristic stretching frequencies of the C=O and C-O bonds upon complexation can confirm the involvement of the carboxylate groups in bonding.

Elemental analysis: Determines the elemental composition of the complex, which helps in verifying the proposed chemical formula.

Thermogravimetric analysis (TGA): Used to assess the thermal stability of the complexes and to identify the presence of solvent molecules within the crystal lattice.

Chelation Properties and Metal-Ligand Stoichiometry

The chelation of this compound to metal ions is a fundamental aspect of its coordination chemistry. The formation of five- or six-membered chelate rings through the simultaneous coordination of the amino nitrogen and one of the carboxylate oxygen atoms to a metal center is a common motif. This chelation effect contributes significantly to the stability of the resulting complexes compared to coordination with analogous monodentate ligands.

The metal-ligand stoichiometry in these complexes can vary widely, leading to the formation of discrete molecular complexes or extended coordination polymers. The stoichiometry is influenced by factors such as the charge and size of the metal ion, the coordination number it prefers, and the deprotonation state of the ligand. For instance, in a neutral or slightly acidic medium, the ligand may coordinate as a neutral molecule or a monoanion, while in a basic medium, it is more likely to be fully deprotonated and act as a dianion. This pH-dependent behavior allows for the targeted synthesis of complexes with specific stoichiometries and structures.

Spectroscopic Probes for Metal-Ligand Interactions

Spectroscopic techniques are invaluable tools for probing the interactions between this compound and metal ions, especially for complexes that cannot be studied by single-crystal X-ray diffraction.

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes can provide insights into the coordination environment of the metal ion. Changes in the position and intensity of the absorption bands of the ligand upon coordination can be observed. For transition metal complexes, d-d transitions can often be identified, which are sensitive to the ligand field strength and the geometry of the complex.

Fluorescence Spectroscopy: The ligand itself may exhibit fluorescence, which can be quenched or enhanced upon coordination to a metal ion. This property can be exploited for the development of fluorescent sensors for specific metal ions.

Electron Spin Resonance (ESR) Spectroscopy: For complexes containing paramagnetic metal ions such as Cu(II), Mn(II), or Fe(III), ESR (also known as Electron Paramagnetic Resonance, EPR) spectroscopy is a powerful technique. The ESR spectrum provides detailed information about the electronic structure of the metal center, its oxidation state, and the symmetry of its coordination environment. The g-values and hyperfine coupling constants obtained from the ESR spectrum are sensitive parameters that reflect the nature of the metal-ligand bonding.

Structural Diversity in Coordination Architectures

The flexibility and multidentate nature of this compound give rise to a remarkable diversity in the coordination architectures of its metal complexes. The structures can range from simple zero-dimensional (0D) discrete molecules to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks.

The final architecture is a result of the interplay between the coordination preferences of the metal ion and the versatile binding modes of the ligand. For example:

0D Complexes: In these discrete molecular structures, one or more ligand molecules coordinate to a central metal ion or a small metal cluster.

1D Chains: The ligand can act as a bridging linker between metal centers, leading to the formation of infinite chains. The connectivity within the chain can vary, resulting in linear, zigzag, or helical motifs.

2D Layers: By cross-linking 1D chains or through the extension of coordination in two dimensions, layered structures can be formed. These layers can be further interconnected by hydrogen bonds or other supramolecular interactions.

3D Frameworks: When the ligand connects metal centers in all three dimensions, a 3D metal-organic framework (MOF) is formed. These materials are often porous and are of great interest for applications in gas storage, separation, and catalysis.

Analytical Methodologies for Research Oriented Characterization of 2 2 Carboxyethyl Amino Benzoic Acid

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental tool for the separation and purification of 2-[(2-Carboxyethyl)amino]benzoic acid from reaction mixtures and for its analytical determination. The choice of technique is dictated by the specific requirements of the analysis, such as the desired resolution, sensitivity, and scale of purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.

For N-substituted aminobenzoic acids, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase, typically a C18-bonded silica, is used in conjunction with a polar mobile phase. The retention of this compound is influenced by its polarity and the pH of the mobile phase, which affects the ionization state of its carboxylic acid and secondary amine functional groups.

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, can also offer unique selectivity for the separation of aminobenzoic acid isomers and related compounds. sielc.comhelixchrom.com The retention time can be controlled by adjusting the mobile phase composition, including the organic modifier (e.g., acetonitrile) concentration, buffer concentration, and pH. helixchrom.com

Key HPLC Parameters for Analysis:

ParameterTypical Conditions for N-Substituted Aminobenzoic Acids
Stationary Phase Reversed-phase C18 (octadecylsilane), Mixed-mode (e.g., reversed-phase/cation-exchange) sielc.comnih.gov
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium acetate, phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol). helixchrom.comnih.gov
pH of Mobile Phase Acidic to neutral pH to control the ionization of the carboxyl and amino groups.
Detection UV-Vis detection is commonly employed, with the wavelength set to the absorbance maximum of the benzoic acid chromophore (typically around 230-280 nm). sielc.comnih.gov
Flow Rate Typically in the range of 0.5 - 1.5 mL/min.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high-resolution separation capabilities of UPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly valuable for the analysis of complex mixtures and for the confirmation of the identity of this compound.

The use of sub-2 µm particles in UPLC columns allows for faster analysis times and improved resolution compared to traditional HPLC. For the analysis of amino acid derivatives, derivatization is sometimes employed to enhance chromatographic retention and improve ionization efficiency in the mass spectrometer.

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like this compound, as it minimizes fragmentation and typically produces a prominent molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the unambiguous identification of the compound by determining its elemental composition. url.edunih.gov

Typical UPLC-MS Parameters:

ParameterTypical Conditions
UPLC Column Sub-2 µm reversed-phase C18 or similar.
Mobile Phase Similar to HPLC, but with volatile buffers (e.g., ammonium formate, formic acid) to ensure compatibility with MS detection.
Ionization Source Electrospray Ionization (ESI), positive or negative ion mode. url.edunih.gov
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap for MS and MS/MS analysis.
Detection Mode Full scan for identification, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

Size Exclusion Chromatography (SEC) for Polymerization Studies

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a technique that separates molecules based on their hydrodynamic volume in solution. wikipedia.org It is an indispensable tool for characterizing polymers. If this compound is used as a monomer or is incorporated into a polymer structure, SEC can be used to determine the molecular weight distribution (MWD) of the resulting polymer. paint.org

The separation mechanism in SEC is based on the differential access of molecules to the pores of the stationary phase. paint.org Larger molecules are excluded from more pores and therefore elute earlier, while smaller molecules can penetrate more pores and have a longer elution time. paint.org The choice of solvent and column is critical and depends on the solubility of the polymer.

Advanced Characterization Techniques for Purity and Identity Confirmation

Beyond chromatographic techniques, a range of spectroscopic and other analytical methods are crucial for the unambiguous confirmation of the identity and purity of a synthesized batch of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide detailed information about the connectivity of atoms in the this compound molecule. For N-substituted anthranilic acid derivatives, NMR is used to confirm the structure of the synthesized compounds. uees.edu.ecnih.gov

Mass Spectrometry (MS) : As mentioned in the context of UPLC-MS, mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry can further confirm the elemental composition. url.edunih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the N-H stretch of the secondary amine, and the aromatic C-H and C=C bonds would be expected. The analysis of N-substituted anthranilic acid derivatives by FTIR helps in confirming their structures. uees.edu.ecijddr.in

Quantitative Analysis Methods in Research Settings

In a research environment, accurate quantification of this compound may be necessary to determine reaction yields, assess its concentration in biological or environmental samples, or to perform kinetic studies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : This is a robust and widely used method for the quantitative analysis of aromatic compounds. By creating a calibration curve using standards of known concentration, the concentration of this compound in a sample can be determined by measuring the peak area in the chromatogram. The method is valued for its accuracy and precision.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) : For applications requiring higher sensitivity and selectivity, such as the analysis of trace amounts of the compound in complex matrices, UPLC-MS/MS is the method of choice. By using multiple reaction monitoring (MRM), where a specific precursor ion is selected and a characteristic product ion is monitored, the method can achieve very low limits of detection and quantification.

Emerging Research Directions and Future Perspectives for 2 2 Carboxyethyl Amino Benzoic Acid

Development of Novel Synthetic Routes

Traditional synthesis of N-aryl-β-alanines often involves the Michael addition of an aromatic amine to an acrylic acid derivative. For 2-[(2-Carboxyethyl)amino]benzoic acid, this would typically involve the reaction of anthranilic acid with acrylic acid. While effective, researchers are actively pursuing more efficient, greener, and versatile synthetic methods.

Modern synthetic chemistry is moving towards catalyst-driven processes that offer higher yields and milder reaction conditions. One promising avenue is the adaptation of the Ullmann condensation reaction. This copper-catalyzed C-N coupling reaction is a powerful tool for forming bonds between aryl halides and amines. A novel approach could involve the reaction of 2-chlorobenzoic acid with β-alanine in the presence of copper nanoparticle catalysts, a method that has proven effective for synthesizing related N-phenylanthranilic acid derivatives (fenamates). orgchemres.org

Another area of development focuses on flow chemistry and microwave-assisted synthesis. These technologies can significantly reduce reaction times, improve yields, and allow for safer, more controlled production. The synthesis of N-aryl-β-alanines from aromatic amines and acrylic acid has been successfully demonstrated, suggesting a clear path for the high-throughput synthesis of this compound and its derivatives. nih.gov

Synthetic StrategyKey ReactantsPotential Advantages
Michael Addition Anthranilic acid, Acrylic acidStraightforward, well-established method.
Ullmann Condensation 2-chlorobenzoic acid, β-alanine, Copper catalystMilder conditions, potential for higher yields, applicable to a wider range of derivatives. orgchemres.org
Flow Chemistry Anthranilic acid, Acrylic acidRapid optimization, scalability, improved safety and control. nih.gov

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry provides invaluable insights into molecular properties, complementing experimental work. For this compound, advanced computational modeling is a key emerging research direction for predicting its behavior and guiding its application.

Density Functional Theory (DFT) is a powerful tool for this purpose. DFT calculations can elucidate the molecule's three-dimensional geometry, vibrational frequencies (IR and Raman spectra), and electronic properties. nih.govmdpi.com Studies on similar molecules, like aminobenzoic acid isomers, have used DFT to determine the most stable conformations, the nature of intramolecular hydrogen bonding, and the preferred sites of protonation. nih.gov For this compound, DFT could predict how the two carboxylic acid groups and the secondary amine influence each other's acidity and reactivity.

Further computational analyses, such as Natural Bond Orbital (NBO) analysis, can reveal details about charge distribution and delocalization within the molecule. The analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the molecule's chemical reactivity and its potential as an electron donor or acceptor in chemical reactions. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the strength and nature of non-covalent interactions, which are crucial for understanding its role in supramolecular chemistry. nih.gov

Computational MethodInformation GainedRelevance to this compound
Density Functional Theory (DFT) Optimized geometry, vibrational spectra, electronic properties. nih.govmdpi.comPredicts molecular stability, reactivity, and spectroscopic signatures.
IRMPD Spectroscopy & Computation Preferred protonation sites (amine vs. carboxylic acid). nih.govUnderstands acid-base properties and interaction with biological targets.
Natural Bond Orbital (NBO) Analysis Charge distribution, hyperconjugative interactions. nih.govElucidates electronic structure and intramolecular interactions.
Frontier Molecular Orbital (HOMO/LUMO) Analysis Electron-donating/accepting ability, reactivity hotspots. nih.govPredicts behavior in chemical reactions and charge-transfer processes.

Exploration in Supramolecular Chemistry and Self-Assembly

The structure of this compound, featuring multiple hydrogen bond donors (N-H, O-H) and acceptors (C=O), makes it an exceptional candidate for applications in supramolecular chemistry. This field explores how molecules organize into larger, ordered structures through non-covalent interactions.

Research on its positional isomer, 4-[(2-Carboxyethyl)amino]benzoic acid, has demonstrated the formation of one-dimensional zigzag chains in the solid state. nih.gov These chains are held together by pairs of O-H···O hydrogen bonds between the carboxyl groups of adjacent molecules, forming a robust R²₂(8) graph-set motif. It is highly probable that this compound would exhibit similar or even more complex self-assembly behavior due to the ortho-substitution pattern, which could lead to unique intramolecular and intermolecular hydrogen bonding networks.

Furthermore, N-substituted β-alanine derivatives are recognized as versatile ligands for constructing metal-organic coordination polymers. nih.gov The two carboxylate groups and the secondary amine of this compound can act as coordination sites for metal ions. This could lead to the formation of novel metal-organic frameworks (MOFs) with interesting porous, catalytic, or sensory properties. The interplay between hydrogen bonding and metal coordination could produce intricate and functional multi-dimensional architectures.

Role as a Building Block in Complex Chemical Synthesis

The utility of a molecule is often defined by its ability to serve as a scaffold or building block for larger, more complex structures. Both β-amino acids and aminobenzoic acids are considered privileged structures in medicinal chemistry. ktu.edumdpi.com this compound combines features of both, making it a highly attractive building block for creating novel bioactive compounds and functional materials.

Its structure is particularly well-suited for the synthesis of peptidomimetics. The β-alanine backbone is known to form stable helical and sheet-like structures that can mimic the secondary structures of peptides while offering enhanced resistance to enzymatic degradation. The anthranilic acid portion provides a rigid aromatic scaffold that can be further functionalized. This combination could be exploited to design new classes of pharmaceuticals, such as protease inhibitors or receptor antagonists. ktu.edu

The presence of two distinct carboxylic acid groups also opens possibilities for creating novel polymers. Through selective protection and activation, the molecule can be used as a monomer to synthesize polyesters or polyamides with unique properties conferred by the pendant aromatic ring and the secondary amine, which could be used for post-polymerization modification.

Parent StructureRole in Complex SynthesisPotential Application for this compound
β-Alanine Precursor for bioactive molecules like carnosine and pantothenic acid; used in peptidomimetics. nih.govSynthesis of novel peptidomimetics with enhanced stability.
p-Aminobenzoic Acid (PABA) A key building block in numerous drugs; a precursor in folate and coenzyme Q biosynthesis. mdpi.comnih.govDevelopment of new pharmaceutical scaffolds and probes for biosynthetic pathways.
Anthranilic Acid Starting material for anti-inflammatory agents (fenamates) and other pharmaceuticals. nih.govresearchgate.netCreation of complex molecules with potential anti-inflammatory or analgesic properties.

Potential in Analytical Reagent Development

The development of new analytical reagents for sensing and separation is a constantly evolving field. The structural features of this compound suggest significant potential in this area, particularly as a chelating agent for metal ions. The molecule possesses three potential coordination sites—the nitrogen atom and the two carboxylate oxygen atoms—forming a tridentate ligand system ideal for binding metal cations.

The complexation of metal ions often leads to changes in the molecule's photophysical properties. This principle could be used to develop novel colorimetric or fluorescent sensors. For example, binding to a specific metal ion could induce a color change or enhance the fluorescence of the anthranilic acid moiety, allowing for sensitive and selective detection. The ability of carnosine (a β-alanine-containing dipeptide) to form complexes with metal ions like zinc supports this potential. nih.gov

In separation science, its properties could be leveraged in chromatography. The molecule could be used as a derivatizing agent to tag other molecules, enhancing their detection by UV or fluorescence detectors in HPLC. thermoscientific.com Furthermore, when immobilized onto a solid support, it could serve as a stationary phase for affinity chromatography, enabling the selective separation of metal ions or specific proteins that have an affinity for this ligand structure.

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of 2-[(2-Carboxyethyl)amino]benzoic acid?

To determine the crystal structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

  • Space group : Triclinic P1P1 (common for flexible molecules with hydrogen-bonding networks) .
  • Unit cell dimensions : Measure a,b,ca, b, c, and angles α,β,γ\alpha, \beta, \gamma using reflections collected at 296 K with MoKα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) .
  • Refinement : Employ SHELX software for structure solution and refinement, targeting RR-factors below 0.06 (e.g., R=0.056R = 0.056, wR=0.167wR = 0.167) .
    Methodological Tip : Ensure crystal quality (e.g., plate morphology, dimensions ~0.7 × 0.2 × 0.1 mm) to minimize absorption effects .

Basic: How can researchers synthesize this compound derivatives?

Synthetic routes often involve:

  • Amide coupling : React anthranilic acid derivatives with carboxyethylamine intermediates under peptide-coupling conditions (e.g., EDC/HOBt).
  • Crystallization : Use ethanol/water mixtures to isolate products, as seen in analogous benzoic acid derivatives .
  • Purification : Column chromatography (silica gel, CH2_2Cl2_2/MeOH) or recrystallization from DMF/H2_2O .

Advanced: How do polymorphic forms of related benzoic acid derivatives impact pharmacological activity?

Polymorphism in analogs like 2-[(2,6-dichlorophenyl)amino]benzoic acid (2-DCABA) can alter solubility and bioavailability. For example:

  • Form I vs. Form II : Differences in hydrogen-bonding networks (e.g., carboxylic acid dimer vs. catemer motifs) affect dissolution rates .
  • Co-crystal salts : Combining with bases (e.g., piperazine) can stabilize metastable forms, enhancing thermal stability .
    Experimental Design : Use differential scanning calorimetry (DSC) and powder XRD to screen for polymorphs during preformulation studies.

Advanced: How can computational methods predict synthetic pathways for novel derivatives?

  • One-step synthesis : Focus on amide bond formation or nucleophilic substitution.
  • Feasibility scoring : Prioritize routes with high plausibility (>0.9>0.9) and minimal side reactions .
    Case Study : For thioether-linked analogs (e.g., 2-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid), sulfhydryl-alkylation reactions are predicted as optimal .

Advanced: How should researchers address contradictions in crystallographic data for structurally similar compounds?

Discrepancies in unit cell parameters or hydrogen-bonding motifs may arise due to:

  • Solvent inclusion : Hydrate vs. anhydrous forms (e.g., monohydrate in 4-[(2-Carboxyethyl)amino]benzoic acid vs. solvent-free analogs) .
  • Temperature effects : Data collected at 296 K vs. 100 K can shift β\beta-angles by >1>1^\circ .
    Resolution : Re-refine datasets using consistent software (e.g., SHELXL) and validate via RITVALL plots .

Advanced: What role does this compound play in metal ion adsorption studies?

Benzoic acid derivatives enhance adsorbent efficiency for heavy metals (e.g., cobalt):

  • Functional groups : Carboxyl and amino groups chelate metal ions via lone-pair electrons.
  • Modified activated carbon : Grafting derivatives onto carbon surfaces increases adsorption capacity by 30–40% .
    Experimental Optimization : Adjust pH (5–7) to maximize protonation of carboxyl groups while avoiding precipitation.

Advanced: How do dihedral angles in the molecular structure influence bioactivity?

In analogs like 4-{[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]amino}benzoic acid:

  • Planarity : Dihedral angles <10<10^\circ between benzimidazole and benzoic acid moieties enhance π-π stacking with biological targets .
  • Conformational flexibility : Larger angles (>30>30^\circ) reduce binding affinity in α-glucosidase inhibition assays .
    Analysis : Use DFT calculations (B3LYP/6-31G*) to correlate geometry with activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.